molecular formula C12H10ClN3O3S B2673826 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 565165-43-7

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2673826
CAS No.: 565165-43-7
M. Wt: 311.74
InChI Key: GQBVWUUWPDPPOO-UHFFFAOYSA-N
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Description

Structural Classification within Thiazole Pharmacophores

The compound belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure features:

  • A 3-nitrophenyl group at the 4-position of the thiazole ring, introducing strong electron-withdrawing effects.
  • A 2-chloropropanamide side chain at the 2-position, contributing steric bulk and electrophilic reactivity.
Structural Feature Role in Pharmacological Activity
Thiazole core Enhances π-π stacking with biological targets
3-Nitrophenyl substituent Improves binding affinity through electron-deficient aromatic interactions
2-Chloropropanamide chain Modulates solubility and metabolic stability

This configuration aligns with modern drug design strategies that prioritize hybrid heterocycles for multitarget engagement.

Historical Development in Medicinal Chemistry Research

The compound’s development reflects three key trends in medicinal chemistry:

  • Ring Functionalization : Early thiazole research focused on unsubstituted cores (e.g., sulfathiazole), while contemporary work emphasizes strategic substituent placement.
  • Nitro Group Utilization : The 3-nitrophenyl group was incorporated following evidence that nitroaryl moieties enhance antibacterial activity in thiazoles.
  • Side Chain Optimization : The chloro-propanamide chain evolved from simpler alkylamide groups, with chlorine added to improve target selectivity.

Synthetic routes typically involve:

  • Thiazole ring formation via Hantzsch synthesis.
  • Nitration at the phenyl group’s meta position.
  • Propionamide side chain attachment through nucleophilic acyl substitution.

Position within Heterocyclic Chemistry

As a nitroaryl-thiazole hybrid , this compound occupies a strategic position in heterocyclic chemistry:

Electronic Characteristics

  • Thiazole’s aromaticity ($$ \text{aromatic stabilization energy} = 27 \, \text{kcal/mol} $$) combines with the nitro group’s electron-withdrawing effect ($$ \sigma_m = +1.43 $$), creating a polarized system ideal for charge-transfer interactions.

Reactivity Profile

Reaction Type Site of Reactivity
Nucleophilic substitution Chlorine atom in propanamide
Electrophilic aromatic substitution Thiazole C5 position
Reduction Nitro group → Amine

The compound serves as a versatile intermediate for synthesizing more complex heterocyclic systems, including fused imidazothiazoles.

Research Significance and Academic Interest

Four factors drive sustained interest in this compound:

  • Multidimensional Bioactivity

    • Demonstrated preliminary activity against Gram-positive bacteria in structural analogs (MIC: 0.98–31.25 μg/mL).
    • Potential kinase inhibition due to thiazole-nitrophenyl pharmacophore similarity to FDA-approved drugs.
  • Synthetic Versatility

    • Serves as a precursor for:
      • Metal complexes (via nitro group coordination).
      • Polymer-bound catalysts (through thiazole nitrogen).
  • Structure-Activity Relationship (SAR) Studies

    Modification Site SAR Insight
    Nitro group position Meta > para in antimicrobial models
    Chlorine substitution Enhances plasma stability vs. fluoro analogs
    Propionamide chain length C3 optimal for target fitting
  • Computational Chemistry Value

    • Used as a test case for molecular docking studies due to its balanced hydrophobicity ($$ \log P \approx 2.8 $$) and polar surface area ($$ 85 \, \text{Å}^2 $$).

Properties

IUPAC Name

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-7(13)11(17)15-12-14-10(6-20-12)8-3-2-4-9(5-8)16(18)19/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVWUUWPDPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl group and the chloropropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted thiazole derivatives are formed.

Scientific Research Applications

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to biological effects. The thiazole ring can also play a role in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations

The primary structural differences among analogs lie in the substituents on the phenyl ring of the thiazole moiety. Key examples include:

Compound Name Substituent on Thiazole CAS Number Molecular Weight (g/mol) Key Structural Feature
Target Compound 3-Nitrophenyl 565165-43-7 311.74 Electron-withdrawing nitro group
2-Chloro-N-[4-(4-Chlorophenyl)-...] 4-Chlorophenyl 1067652-95-2 301.19 Electron-withdrawing chloro group
2-Chloro-N-[4-(4-Methoxyphenyl)-...] 4-Methoxyphenyl - 296.77 Electron-donating methoxy group
2-Chloro-N-[4-(1-Naphthyl)-...] 1-Naphthyl 1365962-55-5 - Bulky polycyclic aromatic substituent
2-Chloro-N-[4-(3,4-Dichlorophenyl)-...] 3,4-Dichlorophenyl 866153-17-5 - Dual chloro substituents

Notes:

  • Methoxy groups enhance solubility in polar solvents, while naphthyl and dichlorophenyl groups increase lipophilicity .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Methoxyphenyl Analog
Molecular Weight 311.74 301.19 296.77
Calculated LogP* ~2.5 (estimated) ~3.0 ~1.8
Hydrogen Bond Acceptors 5 (Nitro, amide, thiazole) 3 (Chloro, amide, thiazole) 4 (Methoxy, amide, thiazole)
Topological Polar Surface Area 70.2 Ų (analog data) 70.2 Ų (similar core) ~75 Ų (methoxy adds polarity)

*LogP values estimated based on substituent contributions.

  • The nitro group reduces LogP (increased polarity) compared to chloro substituents, while methoxy groups further enhance hydrophilicity .
  • The 3,4-dichlorophenyl analog likely has the highest LogP (~3.5), favoring membrane permeability .

Biological Activity

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-containing compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H8ClN3O3S
  • Molecular Weight : 297.72 g/mol

This structure includes a thiazole ring, which is known for its diverse biological activities, and a nitrophenyl substituent that may enhance its pharmacological profile.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, in a study assessing various thiazole compounds, it was found that certain derivatives displayed potent cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The presence of electron-withdrawing groups like nitro on the phenyl ring is believed to enhance the antiproliferative activity of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1Jurkat< 10Bcl-2 inhibition
Compound 2HT-29< 15Apoptosis induction
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamideJurkatTBDTBD

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. In comparative studies, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the nitrophenyl group is hypothesized to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes .

Root Growth Inhibition

Additionally, some studies have reported the root growth-inhibitory effects of related thiazole compounds. For example, N-substituted derivatives were tested for their ability to inhibit root growth in rape seedlings. The most active compound in this context showed a significant inhibition rate of around 76% at a concentration of 5.0×105M5.0\times 10^{-5}M .

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:

  • Cytotoxicity : Many thiazole compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Effects : These compounds may disrupt bacterial cell walls or inhibit critical enzymes involved in bacterial metabolism.
  • Root Growth Inhibition : The inhibition of root growth may be linked to interference with plant hormone signaling pathways or direct toxicity to plant cells.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer efficacy against various cell lines. The study highlighted that the introduction of specific functional groups significantly influenced the activity profiles of these compounds, with some showing IC50 values lower than established chemotherapeutics like doxorubicin .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazoles indicated that compounds with nitro substitutions exhibited enhanced activity against resistant strains of bacteria. This study utilized both in vitro assays and computational modeling to elucidate the interactions between these compounds and bacterial targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring.
  • Step 2 : Introduce the chloro-propanamide moiety via nucleophilic acyl substitution using 2-chloropropanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiazole intermediate to acyl chloride) and use triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C-NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), thiazole protons (δ 6.8–7.2 ppm), and the chloro-propanamide backbone (δ 1.2–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH2Cl) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (C₁₂H₁₀ClN₃O₃S, calculated MW 311.74) via ESI-MS .

Q. What preliminary biological assays are suitable for screening its antimicrobial activity?

  • Methodology :

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.
  • MIC Determination : Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL) .
  • Positive Controls : Compare with known thiazole-based antimicrobial agents (e.g., sulfathiazole) to contextualize activity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to bacterial enzyme targets (e.g., dihydrofolate reductase)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions between the nitrophenyl-thiazole moiety and the enzyme’s active site.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding free energy, focusing on contributions from hydrophobic (chloro group) and electrostatic (nitro group) interactions .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data (e.g., in vitro vs. in silico results)?

  • Methodology :

  • Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation (e.g., CYP450-mediated oxidation of the nitrophenyl group) .
  • SAR Analysis : Compare with analogs (e.g., 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide) to identify substituent effects on activity .
  • Crystallographic Validation : Solve the X-ray structure of the compound-enzyme complex (SHELX-97 for refinement) to verify docking predictions .

Q. How can reaction kinetics elucidate the mechanism of its thiazole ring formation?

  • Methodology :

  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediates during cyclization (λ = 300–400 nm for nitrobenzaldehyde-thiosemicarbazide adducts) .
  • Activation Energy Calculation : Apply the Arrhenius equation using rate constants measured at 25–60°C.
  • Isotopic Labeling : Incorporate ¹⁵N into the thiosemicarbazide to track nitrogen migration via ¹⁵N NMR .

Q. What role do electronic effects (e.g., nitro group) play in modulating its electrochemical behavior?

  • Methodology :

  • Cyclic Voltammetry : Perform in DMF/TBAP (0.1 M) at 100 mV/s to identify reduction peaks (e.g., nitro → amine at ~-0.8 V vs. Ag/AgCl) .
  • DFT Calculations : Use Gaussian 16 to compute HOMO-LUMO gaps and correlate with redox potentials .
  • Comparative Analysis : Replace the nitro group with electron-donating groups (e.g., methoxy) to assess electronic effects on reactivity .

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